![molecular formula C19H26N4O4S B2892158 3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide CAS No. 1010864-73-9](/img/structure/B2892158.png)
3-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as APD791, is a novel 5-Hydroxytryptamine 2A (5-HT 2A) receptor antagonist . It has been evaluated for its receptor pharmacology, antiplatelet activity, and vascular pharmacology .
Chemical Reactions Analysis
APD791 has shown high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation in human embryonic kidney cells stably expressing the human 5-HT 2A receptor . It has also demonstrated inhibition of 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation .Scientific Research Applications
Synthesis and Chemical Properties
- High-Yield Synthesis : A study describes a high-yield synthesis method for a similar compound, focusing on a precursor used in radiopharmaceuticals (Bobeldijk et al., 1990).
- Enantioselective Synthesis : Research on the enantioselective synthesis of related compounds offers insights into the creation of stereochemically specific drugs (Calvez et al., 1998).
- Synthesis of Neuroleptic Agents : A paper discusses the synthesis of benzamides, including compounds similar to the one , and their potential neuroleptic activities (Iwanami et al., 1981).
Potential Therapeutic Applications
- Glucokinase Activators for Diabetes : One paper discusses the discovery of a compound as a potent glucokinase activator, with potential applications in treating type 2 diabetes mellitus (Park et al., 2014).
- Antipsychotic Agents : The synthesis and evaluation of related compounds as potential antipsychotic agents, focusing on their antidopaminergic properties, are explored (Högberg et al., 1990).
- Anti-Influenza Activity : A study describes the synthesis of benzamide-based compounds and their remarkable antiavian influenza virus activity (Hebishy et al., 2020).
Molecular Interactions and Modeling
- CB1 Cannabinoid Receptor Interaction : Research on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor provides insights into receptor-ligand interactions (Shim et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-21-14-16(13-20-21)15-22(10-11-28(25,26)23-8-3-4-9-23)19(24)17-6-5-7-18(12-17)27-2/h5-7,12-14H,3-4,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVPYTHEAIZPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

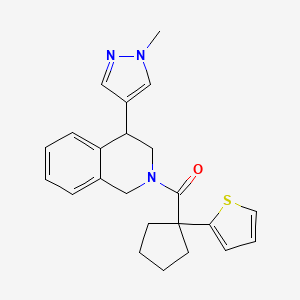
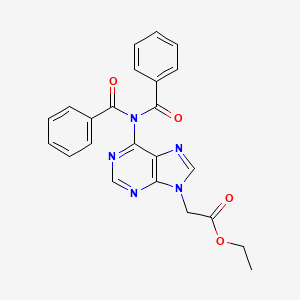
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2892082.png)
![3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2892083.png)
![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2892085.png)
![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2892086.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine](/img/structure/B2892087.png)
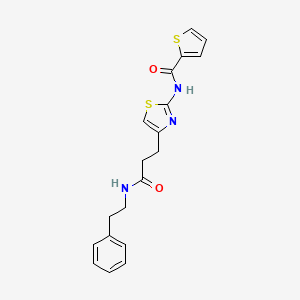

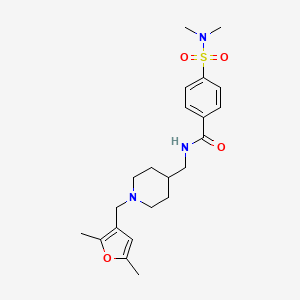
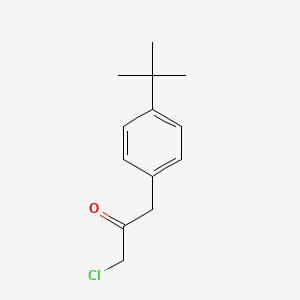
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2892095.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2892096.png)
